molecular formula C15H24N2O4 B10870316 ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No.: B10870316
M. Wt: 296.36 g/mol
InChI Key: OPTMFTOIXJYUHM-UHFFFAOYSA-N
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Description

Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the condensation of a suitable imidazole derivative with an appropriate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can be compared with other imidazole derivatives:

    Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxoheptanoate: Similar structure but with a longer carbon chain.

    Ethyl 6-(5-methyl-2-oxo-1-ethyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl 6-(4-methyl-2-oxo-3-propyl-1H-imidazol-5-yl)-6-oxohexanoate

InChI

InChI=1S/C15H24N2O4/c1-4-10-17-11(3)14(16-15(17)20)12(18)8-6-7-9-13(19)21-5-2/h4-10H2,1-3H3,(H,16,20)

InChI Key

OPTMFTOIXJYUHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(NC1=O)C(=O)CCCCC(=O)OCC)C

Origin of Product

United States

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